Product packaging for 1-(2,4,6-Trimethylphenyl)piperazine(Cat. No.:CAS No. 91904-13-1)

1-(2,4,6-Trimethylphenyl)piperazine

Cat. No.: B1607611
CAS No.: 91904-13-1
M. Wt: 204.31 g/mol
InChI Key: JGBQQUPVGSNEPI-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Piperazine (B1678402) Core Research

The story of piperazine in medicine began with its initial use as a solvent for uric acid and later as an anthelmintic agent to treat parasitic worm infections. taylorandfrancis.comdrugbank.comnih.gov It was originally named for its chemical similarity to piperidine, a component of the black pepper plant, though piperazines are not naturally derived from this source. iiab.me The industrial synthesis of piperazine is primarily achieved through the ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine. iiab.me Over the years, the focus of piperazine research has dramatically shifted from its initial applications. The recognition of its unique physicochemical properties, including its ability to modulate aqueous solubility and its basic nature, has propelled its integration into a vast number of synthetic molecules with broad therapeutic potential. taylorandfrancis.comnih.gov

Significance of Piperazine Scaffold as a Privileged Structure in Chemical Biology

The piperazine ring is widely regarded as a "privileged structure" in medicinal chemistry. nih.govresearchgate.netresearchgate.net This designation is attributed to its recurring presence in a multitude of biologically active compounds across various therapeutic areas. researchgate.net The two nitrogen atoms within the six-membered ring provide crucial points for chemical modification, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov The piperazine scaffold's ability to improve solubility, basicity, and conformational properties has made it an invaluable tool for medicinal chemists. nih.govresearchgate.net Its presence in numerous FDA-approved drugs, including those for cancer, bacterial infections, and neurological disorders, underscores its profound impact on modern medicine. nih.govresearchgate.net

Overview of N-Arylpiperazine Derivatives in Synthetic and Medicinal Chemistry

N-arylpiperazines represent a significant class of molecules known for a wide spectrum of biological activities, including antihistamine, anti-inflammatory, and antihypertensive properties. mdpi.com These derivatives are central to the development of drugs targeting the central nervous system, particularly as ligands for serotonergic receptors. mdpi.comnih.gov The general structure of these compounds often features a flexible aliphatic chain connecting the arylpiperazine fragment to another pharmacophore, allowing for diverse interactions with biological targets. mdpi.com The synthesis of N-arylpiperazine derivatives has seen a surge in interest, with various methods being developed to create extensive libraries of these compounds for pharmacological screening. mdpi.comorganic-chemistry.org Their potential as anticancer agents is also an area of growing research. mdpi.comresearchgate.net

Rationale for Academic Investigation of 1-(2,4,6-Trimethylphenyl)piperazine and its Derivatives

The academic investigation into this compound and its derivatives is driven by the established principles of structure-activity relationships within the N-arylpiperazine class. The substitution pattern on the aryl ring is a critical determinant of a compound's biological activity. The presence of three methyl groups at the 2, 4, and 6 positions of the phenyl ring in this compound introduces specific steric and electronic features.

Academic research into this particular derivative likely aims to explore how these trimethyl substitutions influence the molecule's interaction with specific biological targets. For instance, the steric bulk of the methyl groups could enhance selectivity for a particular receptor subtype or enzyme isoform by preventing binding to others. Furthermore, the electron-donating nature of the methyl groups can alter the basicity of the piperazine nitrogens, which in turn can affect the compound's pharmacokinetic profile and its ability to form hydrogen bonds with target proteins. The synthesis of derivatives of this compound would allow for a systematic exploration of these structure-activity relationships, potentially leading to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2 B1607611 1-(2,4,6-Trimethylphenyl)piperazine CAS No. 91904-13-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4,6-trimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-10-8-11(2)13(12(3)9-10)15-6-4-14-5-7-15/h8-9,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBQQUPVGSNEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375368
Record name 1-(2,4,6-trimethylphenyl)piperazine
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URL https://comptox.epa.gov/dashboard/DTXSID20375368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91904-13-1
Record name 1-(2,4,6-Trimethylphenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91904-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4,6-trimethylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 2,4,6 Trimethylphenyl Piperazine and Analogues

Direct Synthetic Routes to 1-(2,4,6-Trimethylphenyl)piperazine

The direct formation of the this compound core can be achieved through several established chemical transformations. These methods often involve the formation of the piperazine (B1678402) ring or the direct attachment of the trimethylphenyl group to a pre-existing piperazine ring.

Amination-Reduction Reactions

Reductive amination is a versatile and widely employed method for the synthesis of amines. youtube.comlibretexts.org This approach can be adapted for the synthesis of this compound, typically involving the reaction of a suitable carbonyl compound with an amine, followed by reduction of the intermediate imine or enamine. masterorganicchemistry.com

A common strategy involves the reaction of 2,4,6-trimethylbenzaldehyde (B22134) with piperazine. The initial reaction forms an iminium ion intermediate, which is then reduced in situ to the desired product. A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity. masterorganicchemistry.comorganic-chemistry.org The reaction is often performed as a one-pot procedure, which is efficient and avoids the isolation of the intermediate imine. researchgate.net

Alternatively, a stepwise procedure can be employed where the imine is first formed and isolated before being reduced. organic-chemistry.org This can sometimes be advantageous in cases where the one-pot reaction leads to side products or low yields. The choice of solvent is also crucial, with methanol, water, or even neat conditions being reported for reductive amination reactions. organic-chemistry.org

Cyclocondensation Approaches

Cyclocondensation reactions provide a powerful tool for the construction of heterocyclic rings like piperazine. These reactions typically involve the formation of two new bonds in a single operation from acyclic precursors. For the synthesis of this compound, this would involve the reaction of a bis-electrophile with a bis-nucleophile.

One potential, though less direct, cyclocondensation approach could involve the reaction of N-(2,4,6-trimethylphenyl)ethylenediamine with a two-carbon electrophilic synthon, such as a glyoxal (B1671930) derivative. However, a more common strategy for substituted piperazines involves the condensation of a pre-formed N-aryl-1,2-diamine with a suitable dielectrophile. nih.gov The synthesis of the required N-(2,4,6-trimethylphenyl)ethylenediamine precursor would itself likely involve one of the other synthetic methods described herein.

Alkylation Strategies

Alkylation of piperazine with a suitable 2,4,6-trimethylphenyl-containing electrophile is a straightforward and common method for the synthesis of the target compound. researchgate.net The most direct approach is the reaction of piperazine with 2,4,6-trimethylbenzyl halide (e.g., chloride or bromide). This reaction is a standard nucleophilic substitution where the nitrogen atom of piperazine attacks the benzylic carbon of the electrophile.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the second nitrogen of piperazine if a disubstituted product is not desired. Common bases include potassium carbonate or triethylamine, and the reaction is often performed in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide. nih.gov

It is important to control the stoichiometry of the reactants to favor mono-alkylation and minimize the formation of the 1,4-bis(2,4,6-trimethylbenzyl)piperazine by-product. Using a large excess of piperazine can help to achieve this selectivity.

Palladium-Catalyzed N-Arylation Methods for Piperazine Derivatives

Palladium-catalyzed N-arylation, particularly the Buchwald-Hartwig amination, has become a cornerstone of modern organic synthesis for the formation of C-N bonds. nih.govmit.edu This methodology is highly effective for the synthesis of 1-arylpiperazines, including this compound. google.comgoogle.comgoogleapis.com

This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of this compound, the reaction would involve coupling piperazine with a 2,4,6-trimethylphenyl halide, such as 2-bromo-1,3,5-trimethylbenzene.

The choice of ligand is critical for the success of the reaction. Biaryl phosphine ligands, such as those developed by Buchwald and others, are often highly effective for these transformations. mit.edu The reaction conditions, including the choice of base (e.g., sodium tert-butoxide, cesium carbonate), solvent (e.g., toluene, dioxane), and temperature, must be carefully optimized for each specific substrate combination. google.comgoogle.com

A key advantage of this method is its broad substrate scope and functional group tolerance, allowing for the synthesis of a wide variety of complex arylpiperazine derivatives. semanticscholar.orgnih.govmdpi.com

Advanced Derivatization Techniques on the Piperazine Core

Once the this compound scaffold is synthesized, it can be further modified to create a diverse range of analogues. Derivatization is a common strategy in drug discovery to fine-tune the pharmacological properties of a lead compound. mdpi.comlibretexts.org

Sulfonylation Reactions

Sulfonylation of the second nitrogen atom of the piperazine ring is a common derivatization strategy. This involves reacting this compound with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. This reaction introduces a sulfonyl group (-SO₂R) onto the piperazine nitrogen, which can significantly alter the electronic and steric properties of the molecule.

For instance, reaction with 2,3,4,5,6-pentafluorobenzene-1-sulfonyl chloride in the presence of a suitable base would yield the corresponding pentafluorophenylsulfonamide derivative. nih.gov The choice of the sulfonyl chloride allows for the introduction of a wide variety of substituents, providing a straightforward method to explore the structure-activity relationship of this class of compounds.

Stereoselective Synthesis of Piperazine Derivatives

The synthesis of specific stereoisomers of piperazine derivatives is crucial when a particular three-dimensional arrangement is required for biological activity. Asymmetric synthesis approaches are employed to control the stereochemistry at the carbon atoms of the piperazine ring.

One notable method involves the reduction of (hydro)pyrazines to create chiral piperazines. thieme.de Another strategy is the highly diastereoselective intramolecular hydroamination of substrates derived from amino acids. organic-chemistry.org This method allows for the synthesis of 2,6-disubstituted piperazines with good control over the relative stereochemistry of the substituents. organic-chemistry.org

Palladium-catalyzed cyclization reactions have also been developed for the modular and stereocontrolled synthesis of highly substituted piperazines. organic-chemistry.org These methods often involve the coupling of a propargyl unit with a diamine component, yielding products with high regio- and stereochemical control. organic-chemistry.org

Green Chemistry Approaches in Piperazine Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly or "green" methods for the synthesis of piperazines and their derivatives. researchgate.net These approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

One green strategy involves using water as a solvent. For example, a sustainable and cost-effective method for synthesizing piperazine derivatives in an aqueous environment has been reported, utilizing the cyclo-condensation of 1-phenylethane-1,2-diol and ethylenediamine (B42938) in the presence of a catalyst. ijbpas.com

The use of piperazine itself as a solvent has been shown to be an eco-friendly and cost-effective approach for synthesizing certain privileged structures. organic-chemistry.org

Photoredox catalysis is another green chemistry tool that has been increasingly applied to piperazine synthesis. mdpi.comresearchgate.net This method uses visible light to promote reactions under mild conditions, often with the use of organic photocatalysts which are more sustainable than their transition-metal counterparts. mdpi.com This approach has been successfully used for the C-H functionalization of piperazines. mdpi.comresearchgate.net

Green Chemistry Approach Description Example
Aqueous SynthesisUsing water as a solvent to reduce the use of volatile organic compounds.Cyclo-condensation of a diol and diamine in water. ijbpas.com
Piperazine as SolventUtilizing an excess of a reactant as the solvent to minimize waste.Synthesis of privileged structures using piperazine as the solvent. organic-chemistry.org
Photoredox CatalysisUsing visible light and a photocatalyst to drive reactions under mild conditions. mdpi.comC-H functionalization of the piperazine ring. mdpi.comresearchgate.net
Multicomponent ReactionsCombining three or more reactants in a single step to increase efficiency.One-pot synthesis of complex piperazine derivatives. researchgate.net

Structure Activity Relationship Sar Studies of 1 2,4,6 Trimethylphenyl Piperazine Derivatives

Influence of the 2,4,6-Trimethylphenyl Moiety on Molecular Recognition

The 2,4,6-trimethylphenyl (mesityl) group is a bulky, lipophilic moiety that significantly influences the steric and electronic properties of the parent molecule. In the context of arylpiperazines, the nature of the aryl substituent is a critical determinant of receptor affinity and selectivity. The trimethyl substitution pattern on the phenyl ring in 1-(2,4,6-trimethylphenyl)piperazine is expected to play a multifaceted role in molecular recognition.

The steric bulk of the mesityl group can dictate the orientation of the molecule within a receptor's binding pocket. The methyl groups at the ortho (2 and 6) positions can force the piperazine (B1678402) ring into a specific conformation relative to the phenyl ring, which can be crucial for optimal interaction with receptor residues. This steric hindrance can also prevent or promote specific binding modes, thereby contributing to receptor selectivity. For instance, in a series of 1,4-substituted piperazine derivatives, the substitution pattern on the phenoxyalkyl moiety was found to be important for α-adrenoceptor affinity. nih.gov

Elucidation of Substituent Effects on Ligand-Target Interactions

The introduction of various substituents onto the 2,4,6-trimethylphenyl ring or the piperazine moiety would be expected to significantly alter the pharmacological profile of this compound derivatives. SAR studies on other arylpiperazines have consistently shown that even minor changes in substitution can lead to dramatic shifts in receptor affinity and selectivity. ijrrjournal.com

Table 1: Predicted Effects of Substituents on the Biological Activity of this compound Derivatives

Position of SubstitutionType of SubstituentPredicted Effect on ActivityRationale
Phenyl Ring (e.g., 3- or 5-position)Electron-withdrawing (e.g., -Cl, -CF3)May enhance affinity for certain receptors.Can alter the electronic properties of the aryl ring, potentially improving interactions with specific receptor residues. Studies on other arylpiperazines have shown that halogen substitution can be beneficial for affinity.
Phenyl Ring (e.g., 3- or 5-position)Electron-donating (e.g., -OCH3)Could modulate selectivity and affinity.Can influence hydrogen bonding capabilities and overall lipophilicity. The presence of a methoxy (B1213986) group on the phenyl ring is a common feature in many active arylpiperazine ligands. nih.gov
Piperazine Ring (N4-position)Alkyl chains of varying lengthsCan significantly impact affinity and selectivity for different receptors.The length of the alkyl chain can determine the optimal positioning of a terminal pharmacophore to interact with distal binding pockets in the receptor.
Piperazine Ring (N4-position)Aromatic or heteroaromatic moietiesCan introduce additional binding interactions and modulate the overall pharmacological profile.These groups can participate in π-π stacking, hydrogen bonding, or other interactions with the receptor, often leading to increased affinity.

Research on a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives demonstrated that the nature of the substituent on the piperazine nitrogen was critical for analgesic activity. nih.gov For example, the S-(+) enantiomers of several derivatives with specific N-substituents showed significantly stronger analgesic activity than their R-(-) counterparts. nih.gov

Conformational Analysis and its Correlation with Biological Activity

The conformational flexibility of the piperazine ring and the rotational freedom around the aryl-nitrogen bond are key factors in the biological activity of arylpiperazines. The preferred conformation of a ligand in solution and, more importantly, its bioactive conformation when bound to a receptor, are crucial for understanding its mechanism of action.

The 2,4,6-trimethylphenyl group in this compound is likely to impose significant conformational restrictions. The ortho-methyl groups can create a high-energy barrier for rotation around the C(aryl)-N(piperazine) bond, leading to a limited set of accessible conformations. This pre-organization of the molecule might be advantageous for binding to a specific receptor if the low-energy conformation corresponds to the bioactive conformation, as less conformational entropy would be lost upon binding.

Studies on other piperazine derivatives have highlighted the importance of conformational flexibility for inhibitory activity. nih.gov The piperazine ring typically adopts a chair conformation, but other conformations like twist-boat may also be relevant for biological activity. nih.gov The specific conformation adopted can influence the spatial arrangement of the pharmacophoric elements, such as the basic nitrogen atom and the aryl group, which are essential for receptor recognition.

Role of Piperazine Ring Modifications in Modulating Affinity and Selectivity

The piperazine ring is a versatile scaffold that can be modified in several ways to modulate the pharmacological properties of a molecule. nih.gov These modifications can include substitution on the second nitrogen atom (N4), as well as alterations to the ring itself, such as the introduction of substituents on the carbon atoms or the formation of bridged systems.

Substitution at the N4-position is a common strategy in the design of arylpiperazine-based drugs. The nature of the substituent at this position can have a profound impact on affinity and selectivity for various G-protein coupled receptors (GPCRs), including serotonin (B10506) and dopamine (B1211576) receptors. For instance, the introduction of long-chain substituents containing terminal amide or imide moieties has been a successful strategy for developing potent and selective ligands.

Modifications to the piperazine ring structure itself, such as the synthesis of piperazine analogues with restricted conformations, can also lead to improved pharmacological profiles. Creating bridged piperazine derivatives, for example, can lock the molecule into a specific conformation, which can enhance affinity and selectivity for a particular receptor subtype.

SAR Insights from Comparative Studies with Related Arylpiperazines

A comparative analysis of this compound with other arylpiperazines provides valuable insights into its potential SAR. The key distinguishing feature is the trimethyl substitution pattern on the phenyl ring.

Table 2: Comparative Analysis of Arylpiperazine Scaffolds

Arylpiperazine ScaffoldKey Structural FeaturePredicted Impact on SAR
This compound Bulky, lipophilic trimethylphenyl groupHigh steric hindrance, potentially leading to high receptor selectivity. Increased lipophilicity may enhance membrane permeability.
1-PhenylpiperazineUnsubstituted phenyl ringServes as a basic scaffold. Lacks the steric and electronic modulation of substituted analogs.
1-(2-Methoxyphenyl)piperazineMethoxy group at the ortho positionThe ortho-methoxy group is a common feature in many serotonergic ligands and is known to influence receptor affinity and functional activity.
1-(2,3-Dichlorophenyl)piperazineDichloro substitutionThe electron-withdrawing chloro groups significantly alter the electronic properties of the aryl ring, which can lead to high affinity for certain receptors, such as the 5-HT2C receptor.

For example, a study on 1,4-substituted piperazine derivatives revealed that compounds possessing an ortho-methoxyphenylpiperazine moiety generally exhibited high affinity for α-adrenoceptors. nih.gov In contrast, the bulky trimethylphenyl group in this compound might favor binding to receptors with larger, more accommodating hydrophobic pockets. The lack of specific binding data for this compound derivatives, however, makes direct comparisons challenging.

Molecular Mechanisms and Biological Target Engagement in Preclinical Research

Investigation of Receptor Binding Profiles (e.g., Sigma Receptors, G-Protein Coupled Receptors)

The piperazine (B1678402) moiety is a well-established pharmacophore known to interact with various receptors, including sigma (σ) receptors and a range of G-Protein Coupled Receptors (GPCRs). For instance, numerous studies have detailed the structure-activity relationships of piperazine derivatives at σ1 and σ2 receptors, highlighting the influence of substitutions on the phenyl ring on binding affinity and selectivity. Similarly, the interaction of arylpiperazine derivatives with serotonergic and adrenergic GPCRs is a significant area of research in the development of antipsychotic and antidepressant agents.

However, a review of the scientific literature did not yield specific binding affinity data (such as Kᵢ or IC₅₀ values) for 1-(2,4,6-trimethylphenyl)piperazine at sigma receptors or any specific GPCRs.

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Glycosidases, Amylases, Proteasomes, Kinases)

Piperazine-containing compounds have been investigated as inhibitors of various enzymes. Notably, derivatives of piperazine have shown potent inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, making them of interest in the context of type 2 diabetes. Kinetic studies of these derivatives have revealed different modes of inhibition, including competitive and non-competitive mechanisms. Furthermore, some piperazine analogs have been explored for their potential to inhibit kinases, such as PI3K and EGFR, which are crucial targets in oncology. There is also broad research into proteasome inhibitors for various diseases.

Despite these precedents, specific enzyme inhibition data, including IC₅₀ values, inhibition constants (Kᵢ), and the mechanism of action for this compound against glycosidases, amylases, proteasomes, or kinases, are not available in the reviewed literature.

Modulation of Protein-Protein Interactions and Cellular Signaling Pathways

The modulation of protein-protein interactions (PPIs) and cellular signaling pathways is a key aspect of modern drug discovery. Piperazine derivatives have been implicated in the modulation of various signaling cascades. For example, certain analogs have been shown to affect pathways involving c-Src kinase and mitogen-activated protein kinases (MAPKs), which are critical in cell proliferation and inflammation.

Specific studies detailing the effects of this compound on particular protein-protein interactions or its ability to modulate specific cellular signaling pathways have not been identified in the available scientific literature.

Cellular Studies (in vitro): Focus on Mechanistic Biological Responses

Cell-based assays are crucial for validating the biological targets of a compound and assessing its cellular effects. For piperazine derivatives, these often include proliferation assays in cancer cell lines or functional assays measuring receptor activation or inhibition.

No specific data from cell-based assays designed to validate the molecular targets of this compound could be located in the public scientific record.

Understanding the intracellular accumulation and distribution of a compound is vital for interpreting its mechanism of action. Techniques such as fluorescence microscopy are often employed to visualize the localization of compounds or their protein targets within the cell.

There are no published studies investigating the intracellular accumulation or specific distribution patterns of this compound within cells.

Comparative Pharmacological Profiling with Known Ligands and Chemical Probes

Comparative pharmacological profiling is essential to understand the novelty and potential advantages of a new chemical entity. This typically involves comparing the binding affinities and functional activities of the new compound with those of well-characterized ligands or chemical probes for the same targets. For example, new sigma receptor ligands are often compared to established compounds like PB28, and novel α-glucosidase inhibitors are benchmarked against acarbose.

Due to the absence of specific binding and inhibition data for 1-(2,4

Computational Chemistry and in Silico Approaches

In the realm of modern drug discovery and materials science, computational chemistry and in silico methodologies provide powerful tools to predict and understand the behavior of molecules, saving significant time and resources. For the compound 1-(2,4,6-trimethylphenyl)piperazine , these approaches offer a window into its potential biological activity and chemical properties.

Analytical Methodologies for Research and Characterization

Advanced Chromatographic Techniques (e.g., HPLC-UV, LC-MS, LC-MS/MS, GC) for Purity and Quantification in Research Samples

Chromatographic methods are indispensable for separating 1-(2,4,6-Trimethylphenyl)piperazine from impurities, starting materials, and by-products, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC-UV): This is a primary technique for purity assessment. Given the presence of the trimethylphenyl group, the compound is expected to possess a chromophore that allows for detection by UV spectrophotometry. Methods developed for other phenylpiperazine derivatives typically utilize reverse-phase columns (e.g., C18) with mobile phases consisting of acetonitrile (B52724) or methanol and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. While the piperazine (B1678402) moiety itself does not absorb UV light, the substituted aromatic ring allows for detection. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These methods offer superior sensitivity and selectivity, coupling the separation power of HPLC with the definitive identification capabilities of mass spectrometry. For related N-phenylpiperazine derivatives, electrospray ionization in the positive mode (ESI+) is commonly used, as the piperazine nitrogen atoms are readily protonated. np-mrd.orgchemicalbook.com LC-MS is crucial for identifying trace-level impurities and characterizing metabolites in research studies. The high resolution of instruments like Quadrupole Time-of-Flight (QTOF) mass spectrometers allows for the determination of elemental composition, further confirming the identity of the analyte and its related substances. chemicalbook.com

Gas Chromatography (GC): GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful tool for analyzing volatile and thermally stable compounds. Phenylpiperazine derivatives are amenable to GC analysis. A common approach involves using a capillary column, such as a DB-5ms, with helium as the carrier gas and a programmed temperature ramp to ensure efficient separation. chemicalbook.com GC-MS provides characteristic fragmentation patterns that serve as a fingerprint for the molecule, enabling unambiguous identification.

Table 1: Example Chromatographic Conditions for Phenylpiperazine Analysis This table presents typical conditions used for related piperazine compounds, which would serve as a starting point for method development for this compound.

Technique Column Mobile Phase / Carrier Gas Detector Reference
HPLC-UV C18 (4.6 x 250 mm, 5 µm) Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v) UV at 340 nm (after derivatization) researchgate.net
LC-MS C18 Gradient of Water (0.1% Formic Acid) and Methanol (0.1% Formic Acid) ESI+ MS np-mrd.org
GC-MS J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) Helium at 1 mL/min Mass Spectrometer chemicalbook.com

Spectroscopic Characterization (e.g., NMR, FTIR, UV-Vis, Mass Spectrometry) for Structural Elucidation

Spectroscopic techniques are vital for the de novo structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive methods for structural elucidation.

¹H NMR: The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the trimethylphenyl ring (typically a singlet due to symmetry), the three methyl groups on the ring (two singlets, one for the ortho-methyls and one for the para-methyl), the four protons on the piperazine ring adjacent to the nitrogen (N-CH₂) and the four protons adjacent to the phenyl group. The N-H proton of the piperazine ring would likely appear as a broad singlet.

¹³C NMR: The carbon spectrum would show characteristic signals for the aromatic carbons of the trimethylphenyl ring, the methyl carbons, and two distinct signals for the methylene (-CH₂-) carbons of the piperazine ring, reflecting their different chemical environments. For unsubstituted piperazine, a single ¹³C NMR signal is observed around 45 ppm. In substituted derivatives, the signals for the piperazine carbons will shift accordingly.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present. The spectrum of this compound would be expected to exhibit characteristic absorption bands:

N-H Stretch: A moderate absorption band around 3300 cm⁻¹ from the secondary amine in the piperazine ring.

C-H Stretch: Aromatic C-H stretching bands just above 3000 cm⁻¹ and aliphatic C-H stretching bands from the methyl and piperazine methylene groups just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

C-N Stretch: Aliphatic and aromatic C-N stretching bands in the 1350-1000 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the trimethylphenyl chromophore. Phenylpiperazine derivatives typically show absorption bands resulting from n–π* and π–π* electronic transitions within the aromatic ring. The substitution pattern on the phenyl ring influences the position (λₘₐₓ) and intensity of these absorption maxima.

Mass Spectrometry (MS): The mass spectrum provides the molecular weight and fragmentation pattern of the molecule. For this compound (Molecular Formula: C₁₃H₂₀N₂, Molecular Weight: 204.31 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 204. Key fragmentation pathways would likely involve cleavage of the piperazine ring and the loss of methyl groups, leading to characteristic fragment ions that help confirm the structure.

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Signals for aromatic H, three methyl groups (CH₃), piperazine CH₂ groups, and piperazine NH.
¹³C NMR Signals for aromatic carbons, methyl carbons, and two distinct piperazine carbons.
FTIR (cm⁻¹) ~3300 (N-H stretch), ~3100-3000 (Aromatic C-H), ~3000-2800 (Aliphatic C-H), ~1600-1450 (C=C stretch), ~1350-1000 (C-N stretch).
Mass Spec (m/z) Molecular ion at 204 (M⁺˙); [M+H]⁺ at 205 in ESI+. Characteristic fragments from ring cleavage.

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization involves chemically modifying the analyte to improve its analytical properties. For piperazine-containing compounds, this is often done to enhance detectability.

For HPLC-UV/Fluorescence: The secondary amine of the piperazine ring can be reacted with labeling reagents. Common reagents include 4-chloro-7-nitrobenzofuran (NBD-Cl) and dansyl chloride. nih.govresearchgate.netchemicalbook.comnist.gov NBD-Cl reacts with the amine to form a highly UV-active derivative, significantly lowering detection limits. nih.govresearchgate.netchemicalbook.com Dansyl chloride yields a highly fluorescent derivative, allowing for ultra-sensitive quantification by HPLC with a fluorescence detector (HPLC-FLD). nist.gov

For GC: Derivatization can be used to increase the volatility and thermal stability of the analyte. Acylation or silylation of the N-H group can reduce peak tailing and improve chromatographic performance.

These strategies are particularly useful when quantifying trace amounts of the compound or when analyzing it in complex matrices where selectivity is a challenge.

Method Validation for Reproducibility and Reliability in Research Contexts

For any analytical method to be considered reliable, it must undergo validation. This process ensures the method is suitable for its intended purpose. Key validation parameters, as outlined by ICH guidelines, include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery studies where a known amount of analyte is added to a sample matrix.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chemicalbook.comnih.gov

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Table 3: Typical Method Validation Parameters for Piperazine Derivative Analysis This table shows representative validation results from published methods for related compounds.

Parameter Typical Performance Reference
Linearity (R²) > 0.999 chemicalbook.comnih.gov
LOD 0.002 - 0.5 µg/mL chemicalbook.comnih.gov
LOQ 0.008 - 1.0 µg/mL chemicalbook.comnih.gov
Accuracy (% Recovery) 90 - 110% chemicalbook.comresearchgate.net
Precision (%RSD) < 5% nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for this compound has not been specifically reported in the reviewed literature, this technique would provide invaluable information.

Should a suitable single crystal be obtained, X-ray diffraction analysis would reveal:

Unambiguous Molecular Structure: Confirmation of the connectivity of all atoms.

Molecular Conformation: The precise conformation of the piperazine ring (typically a chair conformation) and the rotational orientation of the trimethylphenyl group relative to the piperazine ring. nih.gov

Bond Lengths and Angles: Exact measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding involving the piperazine N-H group or other non-covalent interactions.

This information is crucial for understanding the compound's solid-state properties and for computational modeling studies. Crystal structures have been determined for various other substituted phenylpiperazine salts, revealing details about hydrogen bonding networks and molecular packing. nih.govnih.gov

Applications As Synthetic Intermediates and Chemical Probes

Role in the Synthesis of Complex Heterocyclic Scaffolds

1-(2,4,6-Trimethylphenyl)piperazine serves as a pivotal building block in the synthesis of a variety of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. The piperazine (B1678402) moiety itself is a common structural motif in numerous biologically active compounds, and the introduction of the 2,4,6-trimethylphenyl (mesityl) group provides a tool to modulate the steric and electronic properties of the final molecules.

While direct examples of complex heterocyclic synthesis starting from this compound are not extensively documented in publicly available literature, the general reactivity of N-arylpiperazines allows for their incorporation into larger, more complex structures. For instance, the secondary amine in the piperazine ring is nucleophilic and can participate in a range of condensation and cyclization reactions.

One common strategy involves the reaction of the piperazine's secondary amine with bifunctional electrophiles to construct fused heterocyclic systems. For example, N-arylpiperazines can react with α,β-unsaturated ketones or esters to form pyrimidine (B1678525) derivatives. nih.gov Similarly, reactions with diketones or their equivalents can lead to the formation of quinoxaline-containing structures. nih.gov The general synthetic routes for creating pyrimidine and quinoline (B57606) derivatives often utilize substituted anilines or other amino compounds, and this compound can be envisioned as a suitable precursor in analogous synthetic strategies. iipseries.orgorganic-chemistry.orgnih.gov

The synthesis of such complex heterocycles is of paramount importance as these scaffolds are often associated with a wide array of biological activities, including antitumor properties. nih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound

Heterocyclic System Potential Synthetic Precursors with this compound
Pyrimidines α,β-Unsaturated ketones/esters
Quinoxalines α-Diketones or α-halo ketones
Benzimidazoles o-Phenylenediamines and an aldehyde, followed by cyclization

Utility in Agrochemical Compound Development

The piperazine scaffold is a well-established pharmacophore in the agrochemical industry, with numerous derivatives exhibiting fungicidal, herbicidal, and insecticidal properties. mdpi.com While specific studies detailing the agrochemical applications of this compound are limited, the structure-activity relationships of related phenylpiperazine derivatives suggest its potential in this domain.

Research on other N-phenylpiperazine derivatives has demonstrated that the nature and position of substituents on the phenyl ring can significantly influence their biological activity. For example, certain 1-phenyl-piperazine-2,6-diones have shown promising post-emergence herbicidal activities, particularly against broadleaf weeds. mdpi.com The substitution pattern on the phenyl ring is a key determinant of the herbicidal efficacy.

Furthermore, studies on phenylpiperazine derivatives have revealed their potential as acaricides (compounds that kill mites and ticks). In one study, various substituents on the phenyl ring and the second nitrogen of the piperazine were explored, with some derivatives showing high efficacy against the two-spotted spider mite (Tetranychus urticae). nih.gov The presence of bulky and lipophilic groups can influence the uptake and transport of the compound in the target pest.

Development as Chemical Probes for Biological System Interrogation

Chemical probes are essential tools for studying biological systems, allowing for the visualization and quantification of specific molecules and processes. N-arylpiperazine derivatives have emerged as versatile scaffolds for the design of such probes, particularly fluorescent sensors and positron emission tomography (PET) imaging agents.

The development of fluorescent probes based on the this compound scaffold is a promising area of research. The piperazine nitrogen can be functionalized with a fluorophore, and the trimethylphenyl group can be used to tune the photophysical properties of the probe and its interaction with the biological target. For example, piperazine-based fluorescent sensors have been developed for the detection of metal ions, where the binding of the ion to the piperazine moiety leads to a change in the fluorescence signal. nih.govrawdatalibrary.netresearchgate.net

In the field of medical imaging, PET is a powerful non-invasive technique that utilizes radiolabeled tracers to visualize and quantify biological processes in vivo. nih.gov Piperazine derivatives have been successfully radiolabeled with positron-emitting isotopes, such as carbon-11 (B1219553) and fluorine-18, to create PET probes for imaging various receptors and enzymes in the brain. nih.govresearchgate.netmdpi.com While there are no specific reports on the radiolabeling of this compound, its structural similarity to other N-arylpiperazines used in PET imaging suggests its potential as a scaffold for developing new imaging agents. The bulky trimethylphenyl group could influence the binding affinity and selectivity of the probe for its target.

Table 2: Potential Applications of this compound-Based Chemical Probes

Probe Type Potential Application Key Features
Fluorescent Sensor Detection of metal ions or other small molecules Tunable photophysical properties, potential for high sensitivity and selectivity

Precursor for Advanced Materials and Optoelectronic Research

The unique properties of the piperazine ring, such as its conformational flexibility and the presence of two nitrogen atoms, make it an interesting building block for the synthesis of advanced materials. While the use of this compound in this context is not yet widely explored, its potential as a monomer for the synthesis of functional polymers is noteworthy.

For example, piperazine can be used as a diamine monomer in the synthesis of polyamides. researchgate.netyoutube.commdpi.comgreenchemicals.eu The incorporation of the bulky and rigid 2,4,6-trimethylphenyl group into a polyamide backbone could significantly influence the polymer's properties, such as its thermal stability, solubility, and mechanical strength. The steric hindrance provided by the mesityl group could lead to polymers with a more amorphous nature. researchgate.net

In the field of optoelectronics, organic molecules with specific electronic properties are sought after for applications in devices such as organic light-emitting diodes (OLEDs). While there are no direct reports on the use of this compound in OLEDs, the N-arylpiperazine motif is present in some organic electronic materials. The electron-rich nature of the trimethylphenyl group could potentially be exploited in the design of hole-transporting materials, which are essential components of OLEDs. Further research is needed to explore the potential of this compound and its derivatives as precursors for advanced materials and in optoelectronic applications.

Influence of the Trimethylphenyl Group on Reactivity and Selectivity in Organic Synthesis

The 2,4,6-trimethylphenyl (mesityl) group is a sterically demanding substituent that can exert a profound influence on the reactivity and selectivity of organic reactions. In the context of this compound, the mesityl group plays a crucial role in modulating the properties of the piperazine ring.

Steric Effects: The three methyl groups on the phenyl ring create significant steric hindrance around the nitrogen atom to which it is attached. This steric bulk can influence the accessibility of the nitrogen's lone pair of electrons, potentially slowing down reactions that require nucleophilic attack at this position. For example, in N-alkylation or N-acylation reactions, the rate of reaction at the nitrogen attached to the mesityl group would be expected to be significantly lower than at the other, less hindered nitrogen atom of the piperazine ring. This difference in reactivity can be exploited to achieve regioselective functionalization of the piperazine ring.

Electronic Effects: The methyl groups are electron-donating through hyperconjugation and inductive effects. This increases the electron density on the phenyl ring and, to a lesser extent, on the attached nitrogen atom. An increase in electron density on the nitrogen could enhance its nucleophilicity, but this effect is often overshadowed by the dominant steric hindrance of the mesityl group. The electronic effects of the methyl groups can also influence the reactivity of the aromatic ring itself, making it more susceptible to electrophilic aromatic substitution reactions. However, the steric bulk of the piperazine moiety and the existing methyl groups would direct incoming electrophiles to specific positions on the ring.

The interplay of these steric and electronic effects can be harnessed to control the outcome of chemical reactions involving this compound. For instance, in reactions where the piperazine acts as a nucleophile, the less hindered nitrogen is expected to be the primary site of reaction. This inherent selectivity makes this compound a useful tool for synthesizing specifically substituted piperazine derivatives.

Table 3: Predicted Influence of the Trimethylphenyl Group on Reactivity

Reaction Type Predicted Effect on Reactivity at N1 (attached to trimethylphenyl) Predicted Effect on Regioselectivity
N-Alkylation Decreased reactivity due to steric hindrance High selectivity for reaction at the less hindered N4
N-Acylation Decreased reactivity due to steric hindrance High selectivity for reaction at the less hindered N4

Future Directions and Emerging Research Avenues for 1 2,4,6 Trimethylphenyl Piperazine

The unique structural characteristics of 1-(2,4,6-trimethylphenyl)piperazine, featuring a sterically hindered aromatic ring coupled to a versatile piperazine (B1678402) scaffold, have positioned it as a valuable starting point for medicinal chemistry exploration. While its derivatives have been investigated for various biological activities, the full potential of this chemical entity is far from realized. The following sections outline promising future research directions that could unlock novel therapeutic applications and deepen our understanding of its molecular interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.